Enhanced Lipophilicity (LogP) of the Cbz-Protected Analog Offers Superior Permeability Potential
The benzyl carbamate (Cbz)-protected spirocyclic oxetane, Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, exhibits a substantially higher computed partition coefficient (LogP) of 2.58 compared to its N-Boc-protected counterpart, tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, which has a computed LogP of 2.11 . This indicates a significantly greater lipophilicity for the Cbz derivative, which is a key determinant of membrane permeability. Both compounds share an identical polar surface area (PSA) of 38.77 Ų, meaning the increased lipophilicity is achieved without compromising the hydrogen-bonding capacity, a desirable profile for central nervous system (CNS) drug candidates [1].
| Evidence Dimension | Computed Lipophilicity (cLogP / XLogP) |
|---|---|
| Target Compound Data | 2.58 (LogP) |
| Comparator Or Baseline | tert-Butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Boc analog): 2.11 (LogP) |
| Quantified Difference | +0.47 LogP units (ΔLogP = +0.47) |
| Conditions | Standard computational prediction models (vendor-provided XLogP / cLogP values) |
Why This Matters
A higher LogP value suggests improved passive membrane permeability, making this specific Cbz building block a more suitable choice for projects targeting intracellular or CNS targets where the Boc analog may be too polar.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
